molecular formula C8H9BrN2O2 B577909 N-(5-bromo-2-methoxypyridin-3-yl)acetamide CAS No. 1257553-90-4

N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Cat. No.: B577909
CAS No.: 1257553-90-4
M. Wt: 245.076
InChI Key: QUYRNQHUIOWPCS-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxypyridin-3-yl)acetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an acetamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide typically involves the reaction of 5-bromo-2-methoxypyridin-3-amine with acetic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-bromo-2-methoxypyridin-3-amine} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-2-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(5-bromo-2-methoxypyridin-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceutical agents with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: The compound is also utilized in the development of advanced materials, including liquid crystals and polymers. Its unique structural features make it a valuable component in the design of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups can influence its binding affinity and selectivity towards these targets, thereby modulating its pharmacological effects.

Comparison with Similar Compounds

    5-bromo-2-methoxypyridine: Lacks the acetamide group, making it less versatile in certain synthetic applications.

    N-(2-bromo-5-methoxypyridin-3-yl)pivalamide: Similar structure but with a pivalamide group instead of an acetamide group, which can affect its reactivity and applications.

    5-bromo-2-methoxypyridin-3-amine: Precursor to N-(5-bromo-2-methoxypyridin-3-yl)acetamide, used in similar synthetic routes.

Uniqueness: this compound is unique due to the presence of both the methoxy and acetamide groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYRNQHUIOWPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732512
Record name N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257553-90-4
Record name N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-bromo-2-methoxy-3-nitro-pyridine (Stage 63.1.4, 450 mg, 1.93 mmol) and tin dichloride (1.465 mg, 7.72 mmol) in EtOAc (30 ml) was refluxed for 3 h. The reaction mixture was evaporated to dryness and then quenched with cold 3 M aqueous NaOH (50 ml) and CH2Cl2 (50 ml) and stirred for 3 h at rt. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with 30 ml sat. aqueous NaHCO3, dried over Na2SO4, filtered and evaporated. The crude product was dry loaded on silica gel and purified by MPLC (CH2Cl2/MeOH 0% to 4%) to give after evaporation the title compound as an off-white solid (HPLC: tR 2.72 min (Method A); M+H=245, 247 MS-ES).
Quantity
450 mg
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1.465 mg
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30 mL
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reactant
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Synthesis routes and methods II

Procedure details

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